molecular formula C15H12F3NO2 B2831381 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol CAS No. 860789-32-8

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol

Cat. No.: B2831381
CAS No.: 860789-32-8
M. Wt: 295.261
InChI Key: CRYDUZSLNLXVRH-DJKKODMXSA-N
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Description

4-[(1E)-({[4-(Trifluoromethyl)phenyl]methoxy}imino)methyl]phenol is a Schiff base derivative characterized by a phenol core substituted with an imino group linked to a trifluoromethyl benzyloxy moiety. The compound features an (E)-configuration at the imine bond, which is critical for its structural stability and electronic properties. Its synthesis typically involves condensation reactions between 4-hydroxybenzaldehyde derivatives and hydroxylamine intermediates containing the trifluoromethylphenyl group, as demonstrated in the preparation of structurally analogous mesomorphic compounds .

The trifluoromethyl group confers enhanced lipophilicity and metabolic stability, making this compound of interest in materials science (e.g., liquid crystal applications) and medicinal chemistry (as seen in related structures such as siponimod derivatives) . Spectroscopic techniques, including IR, UV-Vis, and NMR, are routinely employed to confirm its structure and purity .

Properties

IUPAC Name

4-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)13-5-1-12(2-6-13)10-21-19-9-11-3-7-14(20)8-4-11/h1-9,20H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYDUZSLNLXVRH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol typically involves the following steps:

    Formation of the Methoxyimino Intermediate: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime.

    O-Methylation: The oxime is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the methoxyimino derivative.

    Aldol Condensation: The methoxyimino derivative undergoes aldol condensation with 4-hydroxybenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenolic hydroxyl group can form hydrogen bonds with target proteins, while the imino group can participate in nucleophilic or electrophilic interactions, modulating the activity of the target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Key Features Applications
4-[(1E)-({[4-(Trifluoromethyl)phenyl]methoxy}imino)methyl]phenol Trifluoromethyl, methoxy-phenol High lipophilicity, (E)-imine configuration Liquid crystals, drug intermediates
(E)-4-[(Phenylimino)methyl]phenol (Compound 1 in ) Phenyl Basic Schiff base structure Antimicrobial studies
4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1 in ) Bromo, hydroxyethyl Electron-withdrawing Br enhances metal coordination Mn(II)/Fe(III)/Cr(III) complexes for anticancer research
2-[(E)-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]imino}methyl]phenol (from ) Triazole Chelating ligand for Zn(II) complexes Enhanced antimicrobial activity
4-[[[4-(4′-Nitrophenylazo)phenyl]imino]methyl]phenyl-2-propenoat (from ) Nitro, azo, acrylate Azo-azomethine hybrid Dye synthesis, optical materials

Key Observations:

  • Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group in the target compound enhances thermal stability compared to bromo-substituted analogues like HL1, which are prone to redox reactions in metal complexes .
  • Azo vs. Imino Linkages: Azo-containing compounds (e.g., ) exhibit stronger π-π* transitions and bathochromic shifts in UV-Vis spectra, whereas imino derivatives show superior chelation capacity for metal ions .

Key Observations:

  • Hydroxyl Positioning : The inhibitory activity of PC05 on ATP synthase highlights the importance of para-hydroxyl groups, a feature shared with the target compound . However, meta-substituted analogues (e.g., PC06) show reduced efficacy, suggesting similar steric constraints apply .
  • Antimicrobial vs. Anticancer Activity : Triazole-containing derivatives () outperform trifluoromethyl analogues in antimicrobial assays, while bromo-substituted Schiff bases (e.g., HL1) are more effective in anticancer applications .

Physicochemical Properties

Table 3: Thermal and Spectral Properties

Compound Melting Point (°C) UV-Vis λmax (nm) Notable Spectral Features
Target Compound 92–94 (pale yellow crystals) ~350 (π-π* transition) Strong C=N stretch at 1610 cm⁻¹ (IR)
(E)-4-[(Phenylimino)methyl]phenol 185–186 320–340 N-H stretch at 3300 cm⁻¹ (IR)
4-[[[4-(4′-Nitrophenylazo)phenyl]imino]methyl]phenyl-2-propenoat 110–111 420–450 Azo N=N stretch at 1420 cm⁻¹ (IR)

Key Observations:

  • Thermal Stability: The trifluoromethyl group elevates the melting point compared to simple phenylimino derivatives .
  • Spectral Shifts: Azo derivatives exhibit longer λmax due to extended conjugation, whereas imino compounds show sharper NMR signals for the phenolic proton (δ ~10 ppm) .

Biological Activity

The compound 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol , with the molecular formula C15H12F3NO2, has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a phenolic compound, which is significant for its biological activity. The presence of the methoxy and imine functionalities enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in pathways involving inflammation and cancer.
  • Receptor Modulation : It may influence cellular signaling by interacting with specific receptors, thereby altering cellular responses.

Biological Activity Findings

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, Schiff bases related to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer metabolism suggests potential applications in cancer therapy. Studies have shown that related compounds can induce apoptosis in cancer cells by interfering with metabolic pathways .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro, indicating that this compound may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Antibacterial Activity : A study found that derivatives of similar Schiff bases exhibited bactericidal effects against MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than traditional antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation revealed that related phenolic compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntibacterial Activity (MIC μM)Anticancer ActivityAnti-inflammatory Effects
This compoundTBDPromisingModerate
Schiff Base 115.625–125Induces apoptosisHigh
Schiff Base 262.5–250Cell cycle arrestModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Utilize Schiff base condensation between 4-hydroxybenzaldehyde and 4-(trifluoromethyl)phenylmethoxyamine under reflux in anhydrous ethanol (70–80°C, 6–8 hours).
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization (~60–70%) requires strict anhydrous conditions and stoichiometric control of the amine .
    • Key Challenge : The electron-withdrawing trifluoromethyl group may reduce nucleophilicity of the methoxyamine, necessitating catalytic acid (e.g., glacial acetic acid) to enhance imine formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect a singlet at δ ~8.3 ppm for the imine proton (CH=N), a broad peak at δ ~9.8 ppm for the phenolic -OH (disappears on D₂O exchange), and aromatic protons (δ 6.8–7.6 ppm) split due to the trifluoromethyl group’s electronegativity .
  • ¹³C NMR : The imine carbon (C=N) appears at δ ~160 ppm, while the trifluoromethyl group’s adjacent carbons show upfield shifts due to electron withdrawal .
  • IR : Strong absorption at ~1620 cm⁻¹ (C=N stretch) and ~3200–3400 cm⁻¹ (phenolic -OH) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. The trifluoromethyl group may enhance membrane permeability, as seen in analogs with MIC values of 8–32 µg/mL .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀) and FRAP tests. Phenolic -OH and electron-deficient trifluoromethyl groups may synergize to improve radical quenching .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in molecular conformation and hydrogen-bonding networks?

  • Methodology :

  • Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water). The imine (C=N) bond length (~1.28 Å) and torsion angles (~175°) confirm the E-configuration.

  • Hydrogen Bonding : Phenolic -OH forms intramolecular hydrogen bonds with the imine nitrogen (O–H···N, ~2.60 Å), stabilizing the planar structure. Intermolecular interactions (e.g., C–H···O) contribute to crystal packing (Table 1) .

    Table 1 : Hydrogen Bond Parameters from Crystallographic Data

    D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
    O2–H2···N10.821.882.609148
    C10–H10···O20.932.523.277139

Q. How can computational modeling (DFT, MD) predict reactivity and guide structural modifications?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p). HOMO-LUMO gaps (~4.5 eV) indicate stability, while electrostatic potential maps highlight nucleophilic regions (phenolic -OH) and electrophilic sites (trifluoromethyl group) .
  • MD Simulations : Simulate ligand-protein binding (e.g., with cytochrome P450). The trifluoromethyl group’s hydrophobicity may enhance binding affinity, but steric clashes require side-chain flexibility analysis .

Q. How do substituent effects (e.g., trifluoromethyl vs. chloro/fluoro) influence biological activity?

  • Methodology :

  • Comparative SAR : Synthesize analogs (e.g., chloro at para-position) and test against the parent compound.
  • Data Analysis : Trifluoromethyl analogs show 2–3× higher antimicrobial activity than chloro derivatives, likely due to enhanced lipophilicity (logP ~2.8 vs. ~2.3) and metabolic stability .
    • Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH affecting phenolic -OH ionization). Standardize protocols using buffered media (pH 7.4) .

Q. What strategies mitigate oxidative degradation of the phenolic -OH group during storage?

  • Methodology :

  • Stability Testing : Accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring.
  • Stabilizers : Add antioxidants (0.1% BHT) or store under nitrogen. Lyophilization improves shelf life (>12 months) by reducing hydrolytic cleavage of the imine bond .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

  • Root Causes :

  • Purity Variations : Impurities (e.g., unreacted aldehyde) in synthesis reduce efficacy. Validate purity via HPLC (>95%) .
  • Assay Variability : Differences in microbial strains or cell lines (e.g., S. aureus ATCC 25923 vs. clinical isolates). Use standardized strains and triplicate replicates .
    • Resolution : Meta-analysis of published data with exclusion criteria (purity ≥95%, standardized assays) to identify consensus trends .

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